molecular formula C20H28N2O4S B11302737 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B11302737
M. Wt: 392.5 g/mol
InChI Key: LANCTTXNCYTTMU-UHFFFAOYSA-N
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Description

The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a pyrrole derivative featuring a sulfonyl group attached to a 4-methoxyphenyl ring, a dimethyl-substituted pyrrole core, and an isopropyl side chain. Its molecular formula is C₂₀H₂₇N₂O₄S, with a calculated molecular weight of 391.5 g/mol. Key functional groups include:

  • Amide group (CONH): Contributes to hydrogen bonding and stability .
  • 4-Methoxyphenyl ring: Influences electronic properties and π-π interactions .
  • Pyrrole core: Aromatic heterocycle with steric effects from methyl and isopropyl substituents .

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H28N2O4S/c1-12(2)20(23)21-19-18(14(5)15(6)22(19)13(3)4)27(24,25)17-10-8-16(26-7)9-11-17/h8-13H,1-7H3,(H,21,23)

InChI Key

LANCTTXNCYTTMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Final Coupling: The final step involves coupling the pyrrole derivative with 2-methylpropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

Medicinal Chemistry

Chemical Properties:

  • Molecular Formula: C21H30N2O4S
  • Molecular Weight: 406.5 g/mol
  • CAS Number: 1010905-26-6

The compound's structure allows for interactions with biological targets, making it a candidate for drug development. The presence of the methoxyphenyl and sulfonyl groups enhances its pharmacological properties.

Preliminary studies indicate that N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide exhibits significant biological activities:

Potential Applications:

  • Anticancer Activity: Initial research suggests that this compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth. Further studies are required to elucidate the exact mechanisms of action.
Cell Line IC50 (µM)
MCF-727.7
T47-D39.2
MDA-MB 231Low toxicity on normal cell line (IC50 > 100 µM)

These results highlight its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. Each method requires optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity.

General Synthetic Route:

  • Formation of Pyrrole Ring: Utilizing standard pyrrole synthesis techniques.
  • Sulfonation Reaction: Introducing the sulfonyl group via appropriate reagents.
  • Final Amide Formation: Coupling the pyrrole derivative with the appropriate amine to form the final product.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for its development as a therapeutic agent. Techniques such as molecular docking studies can provide insights into binding affinities and modes of action.

Key Findings:

  • The compound may bind to specific targets involved in inflammatory pathways or cancer progression.

Mechanism of Action

The mechanism by which N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Substituent Variations in Aryl Groups

  • Compound 11 () :

    • Structure : 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide.
    • Key Differences : Replaces the pyrrole core with a naphthalene ring and lacks alkyl substituents.
    • Properties : Melting point (228–230°C) and IR data (sulfone: 1,336 cm⁻¹, amide: 1,658 cm⁻¹) suggest stronger intermolecular forces compared to the target compound due to extended aromaticity .
  • Compounds 5–8 () :

    • Structures : Benzamide derivatives with 4-alkoxyphenyl groups (methoxy, ethoxy, propoxy, isopropoxy).
    • Key Differences : Alkoxy chain length modulates lipophilicity; shorter chains (methoxy) increase solubility compared to longer chains (ethoxy, propoxy) .

Sulfonyl and Amide Functional Groups

  • Formoterol-Related Compounds () :
    • Structures : Feature 4-methoxyphenyl groups and amide/amine functionalities.
    • Key Differences : Larger molecular weights (e.g., 832.95 g/mol for Formoterol Related Compound C) due to fumarate counterions and additional hydroxyl groups, which enhance solubility in polar solvents .

Heterocyclic Core Modifications

  • Compound 9 () :
    • Structure : Contains a tetrahydrofuran ring with complex silyl and thioether groups.
    • Key Differences : The absence of a sulfonyl group reduces polarity, while the silyl ether enhances steric bulk .

Hydrogen Bonding and Crystallinity

  • Hydrogen Bonding Patterns (): The target compound’s amide and sulfonyl groups act as hydrogen bond acceptors/donors, similar to Compound 11. However, steric hindrance from its 4,5-dimethylpyrrole may reduce crystal packing efficiency compared to less substituted analogs .

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound with potential biological activities. The compound's unique structure, which includes a pyrrole ring and a sulfonyl group, suggests it may exhibit various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21_{21}H30_{30}N2_{2}O4_{4}S
Molecular Weight 406.5 g/mol
CAS Number 1010905-26-6

This structure contributes to its potential interactions with biological targets, which are critical for its activity.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. In a study assessing various compounds against common pathogens, this compound showed promising activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Proteus mirabilis

These findings suggest that the compound could be effective in treating infections caused by these bacteria, particularly in the context of rising antibiotic resistance .

Anticancer Potential

Research has also explored the compound's anticancer properties. A notable study involved screening a library of compounds for their effects on multicellular spheroids, which are more representative of tumor behavior than traditional cell cultures. The results indicated that this compound inhibited tumor growth significantly, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the sulfonamide moiety plays a crucial role in its interaction with specific enzymes or receptors involved in cancer progression and inflammation . Further studies utilizing molecular dynamics simulations and binding affinity assays are necessary to elucidate these interactions.

Study on Antibacterial Activity

In a recent study published in Pharmaceutical Biology, several compounds similar to this compound were evaluated for their antibacterial efficacy using the agar disc-diffusion method. The results showed that compounds with methoxy and sulfonyl groups exhibited higher inhibition zones against E. coli and S. aureus, indicating a structure–activity relationship where these functional groups enhance antibacterial activity .

Anticancer Screening

Another significant study involved the screening of various compounds against cancer cell lines to identify novel therapeutic agents. This compound was highlighted for its ability to induce apoptosis in cancer cells while sparing normal cells, showcasing its potential for selective cancer therapy .

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